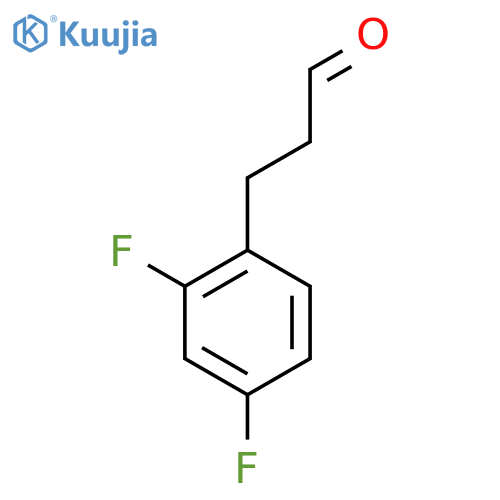

Cas no 1057670-89-9 (3-(2,4-difluorophenyl)propanal)

3-(2,4-difluorophenyl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(2',4'-Difluorophenyl)propionaldehyde

- 3-(2,4-DIFLUOROPHENYL)PROPANAL

- 3-(2,4-difluorophenyl)propanal

-

- インチ: 1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2

- InChIKey: CDIYDRHVTSAMKT-UHFFFAOYSA-N

- SMILES: FC1C=C(C=CC=1CCC=O)F

計算された属性

- 精确分子量: 170.05432120g/mol

- 同位素质量: 170.05432120g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 17.1

3-(2,4-difluorophenyl)propanal Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014004333-500mg |

3-(2',4'-Difluorophenyl)propionaldehyde |

1057670-89-9 | 97% | 500mg |

$855.75 | 2023-09-04 | |

| Alichem | A014004333-250mg |

3-(2',4'-Difluorophenyl)propionaldehyde |

1057670-89-9 | 97% | 250mg |

$484.80 | 2023-09-04 | |

| Enamine | EN300-1842473-0.05g |

3-(2,4-difluorophenyl)propanal |

1057670-89-9 | 95% | 0.05g |

$226.0 | 2023-09-19 | |

| Aaron | AR00KU8I-500mg |

Benzenepropanal, 2,4-difluoro- |

1057670-89-9 | 95% | 500mg |

$1068.00 | 2025-02-14 | |

| Aaron | AR00KU8I-50mg |

Benzenepropanal, 2,4-difluoro- |

1057670-89-9 | 95% | 50mg |

$336.00 | 2025-02-14 | |

| Enamine | EN300-1842473-0.5g |

3-(2,4-difluorophenyl)propanal |

1057670-89-9 | 95% | 0.5g |

$758.0 | 2023-09-19 | |

| Enamine | EN300-1842473-5.0g |

3-(2,4-difluorophenyl)propanal |

1057670-89-9 | 95% | 5g |

$2816.0 | 2023-06-03 | |

| Enamine | EN300-1842473-1.0g |

3-(2,4-difluorophenyl)propanal |

1057670-89-9 | 95% | 1g |

$971.0 | 2023-06-03 | |

| Enamine | EN300-1842473-1g |

3-(2,4-difluorophenyl)propanal |

1057670-89-9 | 95% | 1g |

$971.0 | 2023-09-19 | |

| Aaron | AR00KU8I-250mg |

Benzenepropanal, 2,4-difluoro- |

1057670-89-9 | 95% | 250mg |

$687.00 | 2025-02-14 |

3-(2,4-difluorophenyl)propanal 関連文献

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

3-(2,4-difluorophenyl)propanalに関する追加情報

3-(2,4-Difluorophenyl)Propanal: A Comprehensive Overview

3-(2,4-Difluorophenyl)Propanal, also known by its CAS number 1057670-89-9, is a compound of significant interest in various fields of chemistry and material science. This compound is characterized by its unique structure, which includes a propanal group attached to a 2,4-difluorophenyl ring. The presence of fluorine atoms in the aromatic ring introduces distinct electronic and steric properties, making this compound highly versatile for applications in drug design, material synthesis, and chemical research.

The synthesis of 3-(2,4-Difluorophenyl)Propanal typically involves multi-step organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses. For instance, researchers have employed transition metal catalysts to achieve higher yields and better purity in the production of this compound. These methods are not only environmentally friendly but also scalable for industrial applications.

In terms of chemical properties, 3-(2,4-Difluorophenyl)Propanal exhibits high thermal stability and moderate solubility in common organic solvents. Its reactivity is primarily influenced by the electron-withdrawing effect of the fluorine atoms on the aromatic ring. This effect enhances the electrophilic nature of the aldehyde group, making it a valuable precursor in various condensation reactions. Recent studies have demonstrated its utility in forming enamine bonds under mild conditions, which has implications for peptide synthesis and drug delivery systems.

The application of 3-(2,4-Difluorophenyl)Propanal extends beyond traditional organic synthesis. In the field of materials science, it has been used as a building block for constructing functional polymers with tailored electronic properties. For example, researchers have incorporated this compound into polymeric frameworks to enhance their conductivity and mechanical strength. These materials hold promise for use in flexible electronics and advanced sensors.

In pharmacology, 3-(2,4-Difluorophenyl)Propanal has shown potential as a lead compound for developing novel drugs targeting specific biological pathways. Its ability to modulate enzyme activity through non-covalent interactions makes it a valuable tool in drug design. Recent studies have focused on its role as an inhibitor of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

The environmental impact of 3-(2,4-Difluorophenyl)Propanal has also been a subject of recent research. Studies indicate that this compound exhibits low toxicity towards aquatic organisms under standard laboratory conditions. However, further investigations are required to fully understand its long-term effects on ecosystems and biodegradation pathways.

In conclusion, 3-(2,4-Difluorophenyl)Propanal, with its unique chemical properties and diverse applications, remains a focal point for scientific research and industrial development. Its role as a versatile building block in organic synthesis continues to expand with advancements in catalytic methods and materials science. As ongoing studies uncover new insights into its biological and environmental impacts, this compound is poised to contribute significantly to future innovations across multiple disciplines.

1057670-89-9 (3-(2,4-difluorophenyl)propanal) Related Products

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 1286732-77-1(N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)

- 131570-57-5(Boc-D-Dab(Fmoc)-OH)

- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)

- 1114635-80-1(N-{3-6-(ethanesulfonyl)pyridazin-3-ylphenyl}-2,2,2-trifluoroacetamide)

- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)